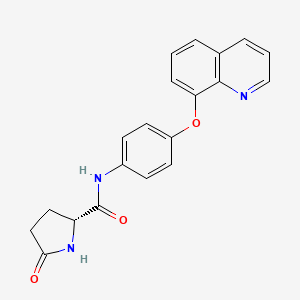
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the accumulation of toxic substances in cancer cells, which ultimately leads to their death. MPAA has also been shown to inhibit the replication of certain viruses and bacteria, making it an effective antimicrobial agent.
Biochemical and Physiological Effects:
MPAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate the immune system. MPAA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages and limitations when used in laboratory experiments. One of the primary advantages is its high yield and purity, which makes it an ideal candidate for use in medicinal chemistry research. However, one of the limitations of MPAA is its potential toxicity, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of MPAA is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPAA. One area of research is the development of new drugs based on the structure of MPAA. Researchers are also investigating the potential use of MPAA in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, researchers are exploring the mechanism of action of MPAA in more detail, which could lead to a better understanding of its potential applications.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 4-methylpiperazine, pyridine-4-carboxaldehyde, and phenylacetic acid in the presence of a catalyst. The reaction mixture is heated and stirred for several hours, and the resulting product is purified using column chromatography. The yield of MPAA obtained from this method is high, and the purity of the product is excellent.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of MPAA is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate. MPAA has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-22-11-13-23(14-12-22)18(17-5-3-2-4-6-17)19(24)21-15-16-7-9-20-10-8-16/h2-10,18H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCAYSHIEOWUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)


![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)
![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)